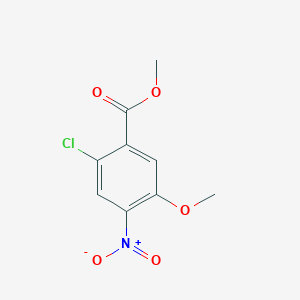

Methyl 2-chloro-5-methoxy-4-nitrobenzoate

Übersicht

Beschreibung

Methyl 2-chloro-5-methoxy-4-nitrobenzoate: is an organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a chlorine atom

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-chloro-5-methoxybenzoic acid.

Nitration Reaction: The benzoic acid undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Esterification: The resulting 2-chloro-5-methoxy-4-nitrobenzoic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods:

Batch Process: The compound is often synthesized in a batch process to control reaction conditions and ensure product quality.

Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzene derivatives.

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological targets .

Mode of Action

Nitro compounds, which this molecule belongs to, typically undergo reduction to form nitroso and hydroxylamine intermediates, which can further be reduced to amines . These reactions can lead to the formation of reactive oxygen species, causing oxidative stress .

Biochemical Pathways

Nitro compounds are known to interfere with various biochemical pathways, often leading to cytotoxic effects .

Result of Action

Nitro compounds are generally known for their potential to cause cellular damage through the generation of reactive oxygen species .

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-chloro-5-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Methyl 3-methoxy-4-nitrobenzoate

Methyl 2-chloro-5-nitrobenzoate

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and functional groups open up numerous possibilities for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Methyl 2-chloro-5-methoxy-4-nitrobenzoate is an organic compound notable for its diverse biological activities, primarily due to the presence of the nitro and chloro substituents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring with three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a chloro group (-Cl). The molecular formula is with a molecular weight of approximately 245.62 g/mol. The compound is synthesized through a series of reactions starting from 2-chloro-5-methoxybenzoic acid, involving nitration and subsequent esterification processes.

The biological activity of this compound can be attributed to the following mechanisms:

- Reduction Pathways : Nitro compounds are known to undergo reduction to form nitroso and hydroxylamine intermediates, which can further convert to amines. These transformations are crucial for their interaction with biological targets.

- Reactive Oxygen Species (ROS) Generation : The reduction processes often lead to the generation of reactive oxygen species, which can induce oxidative stress in cells, potentially causing cellular damage and apoptosis.

- Biochemical Interference : Nitro compounds may interfere with various biochemical pathways, affecting cellular signaling and metabolic processes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar functional groups exhibit significant activity against various bacterial strains and fungi. For instance, related nitro-substituted benzoates have demonstrated effectiveness against drug-resistant pathogens .

Antiproliferative Effects

Research has indicated that this compound may possess antiproliferative effects on cancer cell lines. A comparative study showed that compounds with similar structures resulted in significant cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D cells, with IC50 values suggesting effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LNCaP | TBD |

| Related Nitro Compound | T47-D | 1.33 |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the effects of various nitrobenzoate derivatives on cancer cell lines, this compound was tested alongside other compounds. The results indicated a notable decrease in cell viability in treated groups compared to controls, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, highlighting its potential utility in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)6(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQUCAIJKTZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.